molecular formula C19H15F3N2O3S B2362280 N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1706211-56-4

N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2362280
CAS No.: 1706211-56-4
M. Wt: 408.4
InChI Key: LXULEFQJAHFBAX-UHFFFAOYSA-N
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Description

N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F3N2O3S and its molecular weight is 408.4. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Research has indicated that derivatives of N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide, such as N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, have been utilized in catalytic processes. For instance, these compounds, alongside Cp*IrIIICl complexes, have been effective in the base-free transfer hydrogenation of various ketones. This catalysis can be conducted in air without the need for basic additives, demonstrating their potential in sustainable chemical synthesis processes (A. Ruff et al., 2016).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of related sulfonamide compounds. A specific example is N-pyridin-3-yl-benzenesulfonamide, which has shown significant antimicrobial activity against various bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli. This indicates the potential of this compound derivatives in developing new antimicrobial agents (A.O. Ijuomah et al., 2022).

Photocatalytic and Photophysical Applications

The synthesis and characterization of zinc(II) phthalocyanine compounds with benzenesulfonamide derivative substituents, including structures similar to this compound, have been investigated for their photophysical and photochemical properties. These compounds are reported to have potential applications in photocatalysis and as photosensitizers in photodynamic therapy due to their suitable photophysical and photochemical properties (Gülen Atiye Öncül et al., 2021).

Inhibition of Carbonic Anhydrase Isoforms

Another significant application is in the development of inhibitors for carbonic anhydrase isoforms, which are crucial for various physiological functions. N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides have been identified as novel GPR119 agonists, demonstrating the versatility of sulfonamide derivatives in therapeutic development (Ming Yu et al., 2014).

Properties

IUPAC Name

N-[(3-pyridin-2-yloxyphenyl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S/c20-19(21,22)16-8-1-2-9-17(16)28(25,26)24-13-14-6-5-7-15(12-14)27-18-10-3-4-11-23-18/h1-12,24H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXULEFQJAHFBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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